Tetrabutylammonium Bromide (CAS: 1643-19-2), often abbreviated as TBAB, is a quaternary ammonium salt widely utilized as a phase-transfer catalyst (PTC), supporting electrolyte in non-aqueous electrochemistry, and a precursor for ionic liquids.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEDWP-vd38fdtO1TjRxXYwkYOejqX6NKopH8vFoanl80dlOhMMc2FsbTfIw24iFFwrgfNQyWBEWq6X-DBRzxdjWZqgtw-zBSflFA9YC_x5cZjUuF27mOd1smli7rMY-4gzHfZ5PMYCWjE9iFA%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFdpYy7f9AAU4j4sNXCMayEex3SSdv8JKGlafJT5r3kU7pRacabY56ZdhiHCoIez1Ln3AX1953klNa9dJuTAXP1GSBA3ehp48YO7NGMkFDBDE81sLnrE4uEmGE4wPs6Rh70V352QtuV4PRUNVfo39jmoQU4ByUEtNvBRsQ9dr-nkKmt)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF0RmI0DNGgSivDVlEhnUEExTajiFaYvpE3q0R-iaC9bxyF_hB9x5IBDHSOl7OEa_Go8W1fuYFjv0YFufORTQ0zB4dAxpchwLQ8vUfuTZRdvSO9wDMUdY15vkd7pY-x279FLOyyBytjR4ACSELUmCkE6N20NA%3D%3D)] Its symmetrical tetrabutylammonium cation provides significant lipophilicity, enabling the transport of anions from an aqueous phase or solid surface into an organic medium where reactions can proceed efficiently.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHn0GcF4lFdRQRz2VzhB_SBb8UxnWkSjshUXreIjX9D1WbkYx5s_AQTr9KhDCx5_AM2zKrV1GeWKdyU6o9NYUnrkLkj1i5p_Gmhk6nWkjmlYk9rULaRXV-EwEoNfPbFekr8rdr3RSOko5lHrHvB1RkkstqxHmZi0jpFFx1b9q0fVhJNuJoqIDk19j_8MtLf4Tf97N-lIdbPR7WXaUwShT50h-_goeqQ8j29FgrgzsmRsXR7Lk_l5Zp5XDnNk2EMJv04)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHjhs8AdN5DwS3nmT4rU4KwRwCVc55u5LoKiep2V7W4A2V4Fh7KUTpObBvat3n0IOjcUVBJn9DXPGcmmSa9C5oEZEfLagDZJf-pMdGOe77MqLnbqfRoUJFWxQbXBv4%3D)] This fundamental property, combined with its good solubility in many organic solvents and thermal stability, makes it a benchmark material in various industrial and laboratory processes, including polymer synthesis and the preparation of pharmaceutical intermediates.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF0RmI0DNGgSivDVlEhnUEExTajiFaYvpE3q0R-iaC9bxyF_hB9x5IBDHSOl7OEa_Go8W1fuYFjv0YFufORTQ0zB4dAxpchwLQ8vUfuTZRdvSO9wDMUdY15vkd7pY-x279FLOyyBytjR4ACSELUmCkE6N20NA%3D%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGYpPUiiuG4cj8TnAevojHfRonASR-BOk5g4cIg3K1yPpg3YPJk2R6OLjNG5i4BaLTcB201dDNNU0etoLnvUyJHpbEuyWmOdV4aAhmnF0rksF3LqubsPPkkefM3EqrUoqor_0N06QB4A1xKbMpEdm3lDyPRn4-VAraIYUFtpk-cXt9_54eXAXCUuBCbuoOjE6ZkikhsJ-xi4YHSzAhXJ7pFERciebGuYvJgbZF2XJ2DWJcmmoDX738%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGuTlwwKqqeiLgmmLG1mv3bdzW7qXNs6LgtQIUa3iPGQNhxkeCLc206NvuecQtbfwb3IgC4Tct2RjfC4tMazzXOhGFCp80utZmR_jeZymE7bzYYVd2Av_SFrVKOZTr9t9v5A3DSe_p6ggBP4kzJLb5Dl74tWxk8WgQZraGc4FFrT_eqTuU2FTfHCP7MaYhtexgbCTQfstPVANPyK8ljXFrHJs8LNtmzkg%3D%3D)]
Substituting Tetrabutylammonium Bromide (TBAB) with other quaternary ammonium salts based on nominal class similarity can lead to significant process failures and yield losses. The choice of halide (e.g., chloride vs. bromide), the length of the alkyl chains (e.g., butyl vs. ethyl), and the overall cation structure (e.g., symmetric vs. asymmetric) directly impact critical performance metrics. For instance, in phase-transfer catalyzed reactions, TBAB often demonstrates higher catalytic activity compared to analogs like Benzyltriethylammonium Chloride (BTEAC) or Cetyltrimethylammonium Bromide (CTAB), a difference attributed to its optimized lipophilicity for specific biphasic systems.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFyMBQXF92Kw3oCrrYX-qc_vy5add4r0qeqJwhs09tZ02Wd-dtuQeCHLdAUzBGMD4M34U-xNIN19a4dP6_c2LVmfNgihR7cXj4WzYN_6rjU-EU2pvmQgsZvbz0dGZvgUpI2-r-gYR75sRcWBWMY0KUoWKVlfNTDT8H65A%3D%3D)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH8cVtt5_ek54FPR2wXO_lFMJDtXBu5-wR1o-cXFm4XQqb1_rTvOD3z561W9OHXdVj4kSHf-P0ZeM6FZwVTvlQ9MGca3QoLhzpmAdWjdbIuGM46fpfCxPX5HUR4bQTxmwq5UC6fkoi77n5Sw5tSycf1QaoQxZ1sYJO2LGI%3D)] Furthermore, thermal stability and electrochemical windows are highly dependent on the specific salt composition, making arbitrary substitution a risk for both process integrity and the reproducibility of electrochemical measurements.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH8bl1vftA-DeERRSqvMqUHBp_2PPvtD7zIY1W8bOLvPil9xvsB4pHsf2dlML-ylGQR-V4_W9-qPunPJlvBFRcYiGWRUButGQYW6o92wR-zuWMEFXEdE0S8sP9bV63eC2dbeGrefzzEWHaLyVwkr8XIo6kRuW6x4pY7YnBB6NGPR6L6EIiUmLZHa8zqSuymNxr_IbNk3797VAGR7rITPiv9-FLjbsIUboGuiMU%3D)]
In a comparative study of phase-transfer catalysts for the aqueous synthesis of 1,4-dihydropyridines, Tetrabutylammonium Bromide (TBAB) demonstrated superior catalytic performance. Using a 10 mol% catalyst loading, TBAB yielded 84% of the desired product.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG8ZxTwC3zI4M5Dur-mo8-S_oDPQYACV4tJxxXow8_4Y7Nx-PRs4c6QPSs6NQzyaWOEFwOQCFrDnWMV2HERsWZIlFQQlvPvPYUIl6ozHY33zK8nAKkLH4Vfz2NkpZKdB7-nhRRXALgs4gUpbR7dKNwW7tJZTEN0ir58O8TDprqeziiyKxN0EjPrcntGHAA1qeQZrQOU1J035C0nlHziPOjJ6YyVw5Nk2wRNh87jioa-Bxba7v-SxO1TcBARd8k%3D)] Under identical conditions, Benzyltriethylammonium Chloride (BTEAC) and Cetyltrimethylammonium Bromide (CTAB) were significantly less effective, providing yields of 75% and 62%, respectively.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG8ZxTwC3zI4M5Dur-mo8-S_oDPQYACV4tJxxXow8_4Y7Nx-PRs4c6QPSs6NQzyaWOEFwOQCFrDnWMV2HERsWZIlFQQlvPvPYUIl6ozHY33zK8nAKkLH4Vfz2NkpZKdB7-nhRRXALgs4gUpbR7dKNwW7tJZTEN0ir58O8TDprqeziiyKxN0EjPrcntGHAA1qeQZrQOU1J035C0nlHziPOjJ6YyVw5Nk2wRNh87jioa-Bxba7v-SxO1TcBARd8k%3D)][[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH-7XmUxXTQkaGhsVdqNbLBlYnBuPH3oXJre006kjHMRYUdM-1T43W8OqKJYSQya4ELvZeGJV1jcPPwI7KYshZ1wVX5kK4ZUGrrnOmCscz3U1ESnd7nGOni3KwVdulPVHkrlYocLUnk-qKZUgYrmY3FavmLpA8Dwfw9Ur2P5tzb7dRsgK7tV3N3J8Jdj1g2tZk22cxNeszdkPXR_EwJaxuXh19TsbV2NViySi0tng%3D%3D)]
| Evidence Dimension | Product Yield (%) |
| Target Compound Data | 84% with TBAB |
| Comparator Or Baseline | 75% with BTEAC, 62% with CTAB |
| Quantified Difference | 12% higher yield than BTEAC; 35% higher yield than CTAB |
| Conditions | Hantzsch synthesis of 1,4-dihydropyridines (benzaldehyde, ethyl acetoacetate, ammonium acetate) in water at 60°C with 10 mol% catalyst.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFyMBQXF92Kw3oCrrYX-qc_vy5add4r0qeqJwhs09tZ02Wd-dtuQeCHLdAUzBGMD4M34U-xNIN19a4dP6_c2LVmfNgihR7cXj4WzYN_6rjU-EU2pvmQgsZvbz0dGZvgUpI2-r-gYR75sRcWBWMY0KUoWKVlfNTDT8H65A%3D%3D)][[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG8ZxTwC3zI4M5Dur-mo8-S_oDPQYACV4tJxxXow8_4Y7Nx-PRs4c6QPSs6NQzyaWOEFwOQCFrDnWMV2HERsWZIlFQQlvPvPYUIl6ozHY33zK8nAKkLH4Vfz2NkpZKdB7-nhRRXALgs4gUpbR7dKNwW7tJZTEN0ir58O8TDprqeziiyKxN0EjPrcntGHAA1qeQZrQOU1J035C0nlHziPOjJ6YyVw5Nk2wRNh87jioa-Bxba7v-SxO1TcBARd8k%3D)] |
For process chemists and manufacturers, selecting TBAB can directly translate to higher production yields and better process economy compared to other common phase-transfer catalysts.
Thermogravimetric analysis (TGA) shows that the thermal stability of tetrabutylammonium (TBA) salts is significantly influenced by the counter-anion. Tetrabutylammonium Bromide (TBAB) exhibits a higher onset decomposition temperature (~285 °C) compared to its chloride analog, Tetrabutylammonium Chloride (TBAC), which begins to decompose at approximately 250 °C.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH8bl1vftA-DeERRSqvMqUHBp_2PPvtD7zIY1W8bOLvPil9xvsB4pHsf2dlML-ylGQR-V4_W9-qPunPJlvBFRcYiGWRUButGQYW6o92wR-zuWMEFXEdE0S8sP9bV63eC2dbeGrefzzEWHaLyVwkr8XIo6kRuW6x4pY7YnBB6NGPR6L6EIiUmLZHa8zqSuymNxr_IbNk3797VAGR7rITPiv9-FLjbsIUboGuiMU%3D)] This indicates a wider safe operating temperature window for processes utilizing TBAB.
| Evidence Dimension | Onset Decomposition Temperature (°C) |
| Target Compound Data | ~285 °C (TBAB) |
| Comparator Or Baseline | ~250 °C (TBAC) |
| Quantified Difference | ~35 °C higher thermal stability than TBAC |
| Conditions | Thermogravimetric analysis (TGA) under a nitrogen atmosphere. Data compiled from literature.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH8bl1vftA-DeERRSqvMqUHBp_2PPvtD7zIY1W8bOLvPil9xvsB4pHsf2dlML-ylGQR-V4_W9-qPunPJlvBFRcYiGWRUButGQYW6o92wR-zuWMEFXEdE0S8sP9bV63eC2dbeGrefzzEWHaLyVwkr8XIo6kRuW6x4pY7YnBB6NGPR6L6EIiUmLZHa8zqSuymNxr_IbNk3797VAGR7rITPiv9-FLjbsIUboGuiMU%3D)] |
This provides a critical process safety and stability advantage, allowing for higher reaction temperatures without degradation, which is crucial for developing robust and scalable synthetic routes.
In the fabrication of inorganic perovskite solar cells, the addition of TBAB to the CsPbI2.4Br0.6 precursor solution acts as a critical additive for controlling film quality. Films grown with TBAB show high crystallinity, large grain size, and low trap density.[[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE5ecK_lZrKBNVWZpD2JTPAmQPKZLtiQAhFt1nNq0E9wEzjDaHqr40_jlZakxF5mK88NRWHxZs_VKXaGTNchaZ9Bb7SfZQ2K4DbMwDLaMyDnAASFfMXwoycmMMmDIvaoFuAnbA6x5sPA8OUfEphPO3LHOhQDOiSG8EEAWo%3D)] This contrasts with films made without the additive or with other halides that may not provide the same crystallization control. For instance, while Tetrabutylammonium Iodide (TBAI) is also used, TBAB has been shown to yield devices with superior long-term stability, retaining over 90% of initial efficiency after 40 days compared to 85% for TBAI-modified devices.[[14](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGhgHPrtf46aKYjn5GLVJwchghn-nILfYLZXQWbfyqUAiM-0KvX7zrCRD6yI8eebPCtotmCnpMqkNgIYALCPKDjinAgWSRl_PVIbUn0LmXGFengNh0K489i9MGfAXSvmME3GC41Zoz1Mcqqr-0YwOKEK8qn6Co6Y8ZnYHpg5Tn1wTvRwsQyDN59ijlIoco9Gv2uigTe6gM6ryVKALdsYY-FxXYguMKXcIM41XIZq45jEFlpETyXfRVYi1EWThB-6eCyIgy_B7tzK3YPAGx4IOqPSg%3D%3D)]
| Evidence Dimension | Device Efficiency Retention after 40 days |
| Target Compound Data | >90% (TBAB-modified) |
| Comparator Or Baseline | >85% (TBAI-modified) |
| Quantified Difference | Improved long-term stability over TBAI-modified equivalent |
| Conditions | Carbon-based perovskite solar cells stored at 30%-40% relative humidity.[[14](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGhgHPrtf46aKYjn5GLVJwchghn-nILfYLZXQWbfyqUAiM-0KvX7zrCRD6yI8eebPCtotmCnpMqkNgIYALCPKDjinAgWSRl_PVIbUn0LmXGFengNh0K489i9MGfAXSvmME3GC41Zoz1Mcqqr-0YwOKEK8qn6Co6Y8ZnYHpg5Tn1wTvRwsQyDN59ijlIoco9Gv2uigTe6gM6ryVKALdsYY-FxXYguMKXcIM41XIZq45jEFlpETyXfRVYi1EWThB-6eCyIgy_B7tzK3YPAGx4IOqPSg%3D%3D)] |
For researchers in photovoltaics and optoelectronics, procuring TBAB specifically enables the synthesis of higher-quality, more stable perovskite films, which is essential for achieving high-performance and durable devices.
TBAB is the indicated choice for biphasic (e.g., water-organic) nucleophilic substitution, alkylation, or condensation reactions where maximizing yield is a primary objective. Its demonstrated superiority over catalysts like CTAB and BTEAC in reactions such as the Hantzsch synthesis makes it a reliable component for producing heterocyclic compounds used in pharmaceutical development.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEDWP-vd38fdtO1TjRxXYwkYOejqX6NKopH8vFoanl80dlOhMMc2FsbTfIw24iFFwrgfNQyWBEWq6X-DBRzxdjWZqgtw-zBSflFA9YC_x5cZjUuF27mOd1smli7rMY-4gzHfZ5PMYCWjE9iFA%3D%3D)][[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG8ZxTwC3zI4M5Dur-mo8-S_oDPQYACV4tJxxXow8_4Y7Nx-PRs4c6QPSs6NQzyaWOEFwOQCFrDnWMV2HERsWZIlFQQlvPvPYUIl6ozHY33zK8nAKkLH4Vfz2NkpZKdB7-nhRRXALgs4gUpbR7dKNwW7tJZTEN0ir58O8TDprqeziiyKxN0EjPrcntGHAA1qeQZrQOU1J035C0nlHziPOjJ6YyVw5Nk2wRNh87jioa-Bxba7v-SxO1TcBARd8k%3D)][[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH-7XmUxXTQkaGhsVdqNbLBlYnBuPH3oXJre006kjHMRYUdM-1T43W8OqKJYSQya4ELvZeGJV1jcPPwI7KYshZ1wVX5kK4ZUGrrnOmCscz3U1ESnd7nGOni3KwVdulPVHkrlYocLUnk-qKZUgYrmY3FavmLpA8Dwfw9Ur2P5tzb7dRsgK7tV3N3J8Jdj1g2tZk22cxNeszdkPXR_EwJaxuXh19TsbV2NViySi0tng%3D%3D)]
For applications requiring processing temperatures above 250 °C, such as in the formulation of specialty ionic liquids or as a curing accelerator in epoxy resins and powder coatings, TBAB's higher thermal stability compared to TBAC provides a crucial safety and performance margin.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGuTlwwKqqeiLgmmLG1mv3bdzW7qXNs6LgtQIUa3iPGQNhxkeCLc206NvuecQtbfwb3IgC4Tct2RjfC4tMazzXOhGFCp80utZmR_jeZymE7bzYYVd2Av_SFrVKOZTr9t9v5A3DSe_p6ggBP4kzJLb5Dl74tWxk8WgQZraGc4FFrT_eqTuU2FTfHCP7MaYhtexgbCTQfstPVANPyK8ljXFrHJs8LNtmzkg%3D%3D)][[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH8bl1vftA-DeERRSqvMqUHBp_2PPvtD7zIY1W8bOLvPil9xvsB4pHsf2dlML-ylGQR-V4_W9-qPunPJlvBFRcYiGWRUButGQYW6o92wR-zuWMEFXEdE0S8sP9bV63eC2dbeGrefzzEWHaLyVwkr8XIo6kRuW6x4pY7YnBB6NGPR6L6EIiUmLZHa8zqSuymNxr_IbNk3797VAGR7rITPiv9-FLjbsIUboGuiMU%3D)]
In the fabrication of high-performance perovskite solar cells and LEDs, TBAB serves as a critical process additive. Its demonstrated ability to improve film quality, enhance crystallinity, and increase the long-term stability of devices makes it a necessary precursor material for achieving reproducible, high-efficiency results.[[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE5ecK_lZrKBNVWZpD2JTPAmQPKZLtiQAhFt1nNq0E9wEzjDaHqr40_jlZakxF5mK88NRWHxZs_VKXaGTNchaZ9Bb7SfZQ2K4DbMwDLaMyDnAASFfMXwoycmMMmDIvaoFuAnbA6x5sPA8OUfEphPO3LHOhQDOiSG8EEAWo%3D)][[14](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGhgHPrtf46aKYjn5GLVJwchghn-nILfYLZXQWbfyqUAiM-0KvX7zrCRD6yI8eebPCtotmCnpMqkNgIYALCPKDjinAgWSRl_PVIbUn0LmXGFengNh0K489i9MGfAXSvmME3GC41Zoz1Mcqqr-0YwOKEK8qn6Co6Y8ZnYHpg5Tn1wTvRwsQyDN59ijlIoco9Gv2uigTe6gM6ryVKALdsYY-FxXYguMKXcIM41XIZq45jEFlpETyXfRVYi1EWThB-6eCyIgy_B7tzK3YPAGx4IOqPSg%3D%3D)]
As a supporting electrolyte, TBAB provides good solubility and a stable electrochemical window for studies in various organic solvents.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFdpYy7f9AAU4j4sNXCMayEex3SSdv8JKGlafJT5r3kU7pRacabY56ZdhiHCoIez1Ln3AX1953klNa9dJuTAXP1GSBA3ehp48YO7NGMkFDBDE81sLnrE4uEmGE4wPs6Rh70V352QtuV4PRUNVfo39jmoQU4ByUEtNvBRsQ9dr-nkKmt)][[15](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHkv-AlSjYcuJfQgHJNR21A4lBl2Nro2roFX6Td44_gKAtia_tk19Kum4y7Lb350EXI64flDPcuqmr9FSZMDzo2HuRR70LANNUciL9QtsmkLUcpYpF3yoYTYK5v_RmAX_Z8)] It is particularly suitable for cyclic voltammetry and other electrochemical techniques where a reliable, inert electrolyte is needed to study redox processes of organic and organometallic compounds.
Irritant;Environmental Hazard